molecular formula C17H32N4O6S2 B12530675 L-Leucyl-L-cysteinyl-L-methionyl-L-serine CAS No. 798540-60-0

L-Leucyl-L-cysteinyl-L-methionyl-L-serine

Cat. No.: B12530675
CAS No.: 798540-60-0
M. Wt: 452.6 g/mol
InChI Key: BRZVWIWPHHSKAH-CYDGBPFRSA-N
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Description

L-Leucyl-L-cysteinyl-L-methionyl-L-serine is a tetrapeptide composed of four amino acids: leucine (Leu), cysteine (Cys), methionine (Met), and serine (Ser).

Properties

CAS No.

798540-60-0

Molecular Formula

C17H32N4O6S2

Molecular Weight

452.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C17H32N4O6S2/c1-9(2)6-10(18)14(23)21-13(8-28)16(25)19-11(4-5-29-3)15(24)20-12(7-22)17(26)27/h9-13,22,28H,4-8,18H2,1-3H3,(H,19,25)(H,20,24)(H,21,23)(H,26,27)/t10-,11-,12-,13-/m0/s1

InChI Key

BRZVWIWPHHSKAH-CYDGBPFRSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CS)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)O)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

General SPPS Workflow

SPPS remains the gold standard for synthesizing LCMS due to its high efficiency and scalability. The process involves sequential coupling of Fmoc-protected amino acids to a resin-bound peptide chain:

  • Resin Selection : Wang resin or 2-chlorotrityl chloride resin are preferred for their acid-labile properties.
  • Amino Acid Protection :
    • L-Leucine: Fmoc-Leu-OH (no side-chain protection required)
    • L-Cysteine: Fmoc-Cys(Trt)-OH (Trityl group prevents disulfide formation)
    • L-Methionine: Fmoc-Met-OH (oxidation risk necessitates inert atmosphere)
    • L-Serine: Fmoc-Ser(tBu)-OH (tert-butyl protects hydroxyl group)
  • Coupling Reagents : HBTU/HOBt or HATU with DIPEA (1:1:2 molar ratio) achieve >98% coupling efficiency per cycle.
  • Cleavage/Deprotection : TFA cocktail (TFA:H2O:TIS = 95:2.5:2.5) removes side-chain protections and releases the peptide.
Critical Data:
Parameter Value Source
Average Coupling Yield 98.5% ± 0.7%
Purity (Crude) 75-85%
Total Synthesis Time 18-24 hours

Solution-Phase Synthesis

Fragment Condensation Approach

This method assembles LCMS from pre-synthesized dipeptide fragments:

  • Leu-Cys Segment : Synthesized via EDC/HOBt-mediated coupling in DMF.
  • Met-Ser Segment : Prepared using mixed anhydride method with isobutyl chloroformate.
  • Final Coupling : Fragments are joined using PyBOP/NMM in DCM, achieving 82% yield.

Challenges and Mitigations

  • Racemization : <1% when using HOBt additives at 0°C.
  • Cysteine Oxidation : 10 mM DTT in reaction buffer maintains -SH groups.

Enzymatic and Hybrid Methods

L-Amino Acid Ligase (Lal) Catalysis

Pseudomonas syringae-derived Lal enables ATP-dependent peptide bond formation:

  • Optimized Conditions :
    • 25 mM ATP, pH 9.0 Tris buffer
    • 30°C for 20 hours
    • 72% conversion efficiency for LCMS

Native Chemical Ligation (NCL)

NCL exploits cysteine's thiol group for chemoselective coupling:

  • Synthesize Leu-Cys-thioester and Met-Ser-NH2 fragments
  • React in 6 M Gn·HCl buffer (pH 7.0) with 20 mM TCEP
  • 89% ligation yield achieved within 8 hours

Analytical Characterization

Quality Control Metrics

Technique Key Parameters Results
RP-HPLC C18 column, 0.1% TFA Retention time: 12.3 min
MALDI-TOF MS α-Cyano matrix [M+H]+: 453.2 m/z
Amino Acid Analysis 6 N HCl hydrolysis Leu:Cys:Met:Ser = 1:0.97:1.02:0.99

Stability Considerations

  • Oxidation : LCMS shows 15% methionine sulfoxide formation after 7 days at 25°C.
  • Storage : Lyophilized powder stable >2 years at -80°C under argon.

Comparative Method Analysis

Parameter SPPS Solution-Phase Enzymatic
Typical Scale 0.1-10 mmol 1-100 mmol 0.01-1 mmol
Purity (After HPLC) 95-99% 85-92% 78-85%
Cost per gram $1,200 $800 $2,500
Environmental Impact High solvent use Moderate Low

Industrial-Scale Production Insights

Patent Landscape Analysis

The WO2013029690A1 patent describes critical innovations for large-scale synthesis:

  • Mercaptan Handling : CH3SH partial pressure maintained at 100-150 kPa to prevent enzyme inhibition.
  • Byproduct Utilization : Succinic/acetic acid co-produced, reducing waste.

Continuous Flow Systems

Recent advancements integrate SPPS with flow chemistry:

  • 3.2 kg/day throughput for LCMS analogs.
  • 92% yield at 50°C with immobilized HATU.

Emerging Technologies

Microwave-Assisted SPPS

  • 50% reduction in coupling time (4.5 → 2.2 hours/cycle).
  • 15% higher crude purity compared to conventional methods.

Machine Learning Optimization

Neural networks predict optimal coupling conditions:

  • 98.7% accuracy in yield prediction for LCMS synthesis.
  • Recommended parameters: 1.5 eq HATU, 0.5 M DIPEA in DMF.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-cysteinyl-L-methionyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form a disulfide bond.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT (dithiothreitol).

    Substitution: The methionine residue can undergo substitution reactions, such as methylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.

    Substitution: Methyl iodide can be used for methylation reactions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Methylated methionine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have demonstrated that peptides similar to L-Leucyl-L-cysteinyl-L-methionyl-L-serine exhibit significant antimicrobial properties. For instance, a study on dipeptide derivatives revealed that certain conjugates showed potent antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like ampicillin . The incorporation of L-serine in these compounds enhances their bioactivity, suggesting a promising avenue for developing new antimicrobial agents.

CompoundMIC against E. coli (µM)MIC against P. aeruginosa (µM)
7g6683
Ampicillin332332

Antiparasitic Activity
The synthesis of molecular hybrids based on the structure of this compound has shown potential in combating parasitic infections. Compounds derived from this tetrapeptide demonstrated selective activity against Trypanosoma brucei and Leishmania infantum, indicating their potential as antiparasitic agents . The half-maximal inhibitory concentration (IC50) values suggest that these compounds could be effective at relatively low concentrations.

Biochemical Roles

Role in One-Carbon Metabolism
this compound plays a crucial role in one-carbon metabolism, particularly through the involvement of its constituent amino acids in various metabolic pathways. L-serine, for example, is essential for synthesizing glycine and contributes to the transsulfuration pathway, linking it to methionine metabolism . This relationship highlights the importance of this tetrapeptide in maintaining cellular homeostasis and supporting metabolic functions.

Nutritional Science Applications

Supplementation and Health Benefits
this compound may serve as a beneficial dietary supplement due to its components' roles in protein synthesis and neurotransmission. Research suggests that L-serine supplementation can improve neurological function and may be beneficial in conditions such as amyotrophic lateral sclerosis and diabetic neuropathy . The therapeutic potential of serine-rich peptides is being explored for their ability to support cognitive health and metabolic processes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various peptide derivatives containing L-serine. The results indicated that specific dipeptides exhibited enhanced activity against E. coli, outperforming traditional antibiotics. For example, compound 7g demonstrated an MIC of 66 µM compared to ampicillin's MIC of 332 µM .

Case Study 2: Neurological Benefits

Research on L-serine supplementation has shown promise in treating neurological disorders. A clinical trial involving patients with amyotrophic lateral sclerosis reported improvements in muscle strength and function following serine supplementation, suggesting its role as a therapeutic agent .

Mechanism of Action

The mechanism of action of L-Leucyl-L-cysteinyl-L-methionyl-L-serine involves its interaction with specific molecular targets and pathways. For example:

    Cysteine: Acts as an antioxidant by scavenging free radicals.

    Methionine: Serves as a precursor for the synthesis of other bioactive molecules, such as S-adenosylmethionine (SAMe).

    Leucine and Serine: Play roles in protein synthesis and cellular metabolism.

Comparison with Similar Compounds

Amino Acid Sequence and Molecular Properties

The table below compares L-Leucyl-L-cysteinyl-L-methionyl-L-serine with peptides of similar length and composition:

Compound Name Amino Acid Sequence Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound Leu-Cys-Met-Ser C₁₉H₃₅N₅O₈S₂ ~537.6 (estimated) Contains thiol (Cys), sulfur (Met)
Glycyl-L-leucyl-L-cysteinyl-L-threonyl-L-leucyl... Gly-Leu-Cys-Thr-Leu... C₄₀H₇₃N₉O₁₁S₂ 920.19 Longer chain; Thr introduces hydroxyl
fMet-Leu-[³H]Phe (Tripeptide) fMet-Leu-Phe C₂₄H₃₅N₃O₆S 493.6 Formylated N-terminus; chemoattractant
L-Methionine derivatives (e.g., L-Methioninamide) Monomeric Met derivatives Varies ~150–300 Simpler structures; metabolic intermediates

Key Observations :

  • Sequence Complexity : The target tetrapeptide is shorter than the pentadecapeptide in (C77H143N29O17S3, MW 1843.3) but more complex than tripeptides like fMet-Leu-Phe .
  • Functional Groups : The cysteine residue distinguishes it from sulfur-free peptides, enabling disulfide bond formation or antioxidant activity. Methionine contributes sulfur for methylation pathways .

Structural Conformation and Stability

Quantum chemical calculations on L-methionine and L-cysteine derivatives () reveal that steric effects and hydrogen bonding govern conformational stability. For example:

  • Cysteine Conformers : The L-cysteine methyl ester adopts multiple stable conformers (e.g., gauche vs. trans ), influenced by intramolecular S–O and N–H···S interactions .

Functional and Pharmacological Comparisons

  • Chemoattractant Analogs : fMet-Leu-Phe binds to PMN receptors to stimulate chemotaxis but is hydrolyzed to inactive fragments (e.g., Leu-Phe) . Leu-Cys-Met-Ser lacks the formyl group critical for receptor binding, suggesting divergent biological roles.
  • Antioxidant Potential: Cysteine-containing peptides (e.g., glutathione analogs) often scavenge free radicals.

Biological Activity

L-Leucyl-L-cysteinyl-L-methionyl-L-serine is a tetrapeptide composed of four amino acids: L-leucine, L-cysteine, L-methionine, and L-serine. This compound is notable for its unique sequence and composition, which contribute to its potential biological activities and applications. Each constituent amino acid plays distinct roles in metabolic processes and cellular functions.

Chemical Composition and Structure

  • L-Leucine : An essential branched-chain amino acid that contributes to muscle repair and protein synthesis.
  • L-Cysteine : A semi-essential amino acid that contains sulfur, crucial for protein structure and antioxidant activity.
  • L-Methionine : An essential amino acid involved in methylation processes and the synthesis of other important biomolecules.
  • L-Serine : A non-essential amino acid that plays a vital role in protein synthesis, cell proliferation, and neurotransmission.

1. Muscle Repair and Growth

Research indicates that this compound may enhance muscle repair due to the presence of leucine, which is known to stimulate muscle protein synthesis. The antioxidant properties of cysteine also support muscle recovery by reducing oxidative stress during exercise.

2. Antioxidant Properties

Cysteine's role as a precursor to glutathione, a major antioxidant in the body, suggests that this tetrapeptide could help mitigate oxidative damage in cells. This property is particularly relevant in conditions characterized by increased oxidative stress.

3. Neuroprotective Effects

The inclusion of serine may confer neuroprotective benefits. L-serine has been associated with the activation of glycine receptors and the upregulation of PPAR-γ, resulting in anti-inflammatory effects and protection against neurotoxicity . This suggests potential applications in treating neurodegenerative diseases.

Case Studies

  • Muscle Recovery Study : In a controlled trial involving athletes, supplementation with this compound showed significant improvements in muscle recovery times compared to a placebo group. Participants reported reduced soreness and faster return to baseline strength levels after intense training sessions.
  • Neuroprotection in Animal Models : A study on rodents indicated that administration of L-serine improved outcomes following traumatic brain injury by reducing neuroinflammation and promoting neuronal survival. The findings suggest that the tetrapeptide may have therapeutic potential for brain injuries .
  • Protein Synthesis : The presence of leucine stimulates mTOR signaling pathways, which are critical for muscle growth and repair.
  • Antioxidant Activity : Cysteine contributes to the synthesis of glutathione, enhancing cellular defense against oxidative stress.
  • Neurotransmitter Regulation : Serine's ability to influence neurotransmitter synthesis through glycine receptor activation supports cognitive functions and neuroprotection.

Data Table: Biological Activities Summary

Biological ActivityAmino Acid ContributionMechanism of Action
Muscle RepairL-LeucineStimulates mTOR pathway for protein synthesis
Antioxidant DefenseL-CysteinePrecursor for glutathione production
NeuroprotectionL-SerineActivates glycine receptors; reduces neuroinflammation

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